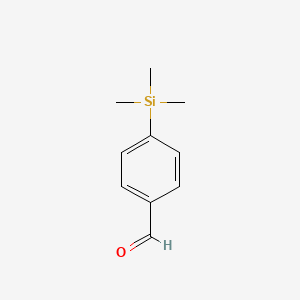

4-(Trimethylsilyl)benzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-trimethylsilylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14OSi/c1-12(2,3)10-6-4-9(8-11)5-7-10/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPCNVZGALJUWSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40348458 | |

| Record name | 4-(trimethylsilyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40348458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2199-32-8 | |

| Record name | 4-(trimethylsilyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40348458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Strategic Utility of 4-(Trimethylsilyl)benzaldehyde in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Bifunctional Linchpin in Synthesis

4-(Trimethylsilyl)benzaldehyde, with a molecular weight of 178.30 g/mol , is a uniquely valuable reagent in organic chemistry.[1] Its structure incorporates two distinct and orthogonally reactive functional groups: an aromatic aldehyde and a para-substituted trimethylsilyl (TMS) group. This duality allows for sequential, controlled transformations, making it a strategic component in the multi-step synthesis of complex molecular architectures.

The aldehyde functionality serves as a versatile handle for a wide array of classical transformations, including reductive aminations, Wittig reactions, and nucleophilic additions. Concurrently, the trimethylsilyl group acts as a stable, yet readily cleavable, protecting group for a terminal carbon atom on the aromatic ring. This feature is particularly crucial for introducing functionalities at a later, more strategic point in a synthetic sequence. This guide will explore the synthesis, characterization, and strategic applications of this important synthetic intermediate.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and analytical characteristics is fundamental to its effective use. The key properties of this compound are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 178.30 g/mol | [1] |

| Molecular Formula | C₁₀H₁₄OSi | [1] |

| CAS Number | 2199-32-8 | |

| Boiling Point | 242.3 °C | |

| Density | 0.996 g/cm³ | |

| Appearance | Colorless to pale yellow liquid |

Spectroscopic Characterization

Confirming the identity and purity of this compound is critical. The following provides an overview of the expected spectroscopic signatures.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum provides a clear fingerprint of the molecule. Key expected resonances include:

-

A sharp singlet around 10.0 ppm corresponding to the aldehydic proton (-CHO).

-

Two doublets in the aromatic region, typically between 7.6 and 7.9 ppm , representing the four protons on the para-substituted benzene ring. The characteristic splitting pattern arises from ortho-coupling.

-

A sharp singlet at approximately 0.3 ppm , integrating to nine protons, which is characteristic of the trimethylsilyl (-Si(CH₃)₃) group.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectrum is used to confirm the carbon framework. Expected chemical shifts are:

-

The aldehyde carbonyl carbon appears significantly downfield, typically around 192 ppm .

-

Aromatic carbons resonate in the 128-145 ppm range. The carbon attached to the silicon atom (ipso-carbon) will have a distinct chemical shift compared to the others.

-

The carbon atoms of the trimethylsilyl group will appear as a single peak near -1.0 ppm .

Infrared (IR) Spectroscopy: IR spectroscopy is invaluable for identifying the key functional groups.

-

A strong, sharp absorption band characteristic of the C=O stretch of the aromatic aldehyde will be observed around 1700-1705 cm⁻¹ .[2]

-

Two weaker bands, known as a Fermi doublet, characteristic of the aldehyde C-H stretch, are expected around 2820 cm⁻¹ and 2730 cm⁻¹ .[2]

-

Bands corresponding to the aromatic C=C stretching vibrations will appear in the 1600-1450 cm⁻¹ region.

-

A strong band associated with the Si-C bond is typically observed around 1250 cm⁻¹ .

Synthesis of this compound

The most reliable and widely employed method for the synthesis of this compound is the palladium-catalyzed Sonogashira cross-coupling reaction.[3][4] This powerful carbon-carbon bond-forming reaction couples a terminal alkyne with an aryl halide. In this specific case, 4-bromobenzaldehyde is coupled with trimethylsilylacetylene.

The causality behind this choice of methodology lies in its high efficiency, functional group tolerance, and the commercial availability of the starting materials. The palladium catalyst, in conjunction with a copper(I) co-catalyst, facilitates the reaction under relatively mild conditions, preserving the sensitive aldehyde functionality.[5]

Experimental Protocol: Synthesis via Sonogashira Coupling

This protocol is an adapted procedure based on established Sonogashira coupling methodologies for similar substrates.[3][6]

Objective: To synthesize 4-((trimethylsilyl)ethynyl)benzaldehyde from 4-bromobenzaldehyde and trimethylsilylacetylene.

Materials:

-

4-Bromobenzaldehyde

-

Trimethylsilylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N), anhydrous

-

Toluene, anhydrous

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromobenzaldehyde (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).

-

Add anhydrous toluene and anhydrous triethylamine (2.0 eq) to the flask via syringe.

-

To the stirred mixture, add trimethylsilylacetylene (1.2 eq) dropwise via syringe.

-

Heat the reaction mixture to 70 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the catalyst residues, washing the pad with diethyl ether.

-

Combine the filtrate and washings and concentrate under reduced pressure.

-

Dissolve the residue in diethyl ether and wash sequentially with saturated aqueous NH₄Cl and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure 4-((trimethylsilyl)ethynyl)benzaldehyde.

Self-Validation: The success of the synthesis is confirmed by obtaining the spectroscopic data (¹H NMR, ¹³C NMR, IR) as outlined in Section 2.1. The purity can be assessed by chromatography and melting point analysis.

Synthetic Applications and Reaction Mechanisms

The synthetic utility of this compound stems from the differential reactivity of its two functional groups.

Reactions at the Aldehyde Moiety

The aldehyde group can undergo a vast number of transformations, making it a powerful synthetic handle. A prime example is its use in the formation of heterocyclic structures, which are prevalent in pharmaceuticals.

Experimental Protocol: Synthesis of a Dihydro-Diazepinone Precursor

This protocol demonstrates the reactivity of the aldehyde through a condensation reaction with a diamine, a common step in the synthesis of nitrogen-containing heterocycles. This is an adapted procedure.[3]

Objective: To demonstrate the condensation of this compound with N,N'-dimethylethylenediamine.

Materials:

-

This compound

-

N,N'-Dimethylethylenediamine

-

Methanol, anhydrous

-

Molecular sieves (4 Å)

Procedure:

-

To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq) and anhydrous methanol.

-

Add activated 4 Å molecular sieves to the solution to act as a dehydrating agent.

-

Add N,N'-dimethylethylenediamine (1.1 eq) to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature for 12-16 hours. The reaction can be monitored by TLC for the disappearance of the starting aldehyde.

-

Upon completion, filter the mixture to remove the molecular sieves, washing them with methanol.

-

Concentrate the filtrate under reduced pressure to yield the crude imine/aminal product, which can be used in subsequent steps without further purification or purified by chromatography if necessary.

Causality and Self-Validation: This reaction relies on the nucleophilic attack of the amine on the electrophilic aldehyde carbon, followed by dehydration to form an imine, which can exist in equilibrium with a cyclic aminal structure. The progress of the reaction is easily monitored by the disappearance of the aldehyde proton signal (~10.0 ppm) in the ¹H NMR spectrum and the appearance of new signals corresponding to the product.

Reactions Involving the Trimethylsilyl Group

The TMS group serves as a masked terminal carbon. Its removal, or deprotection, unveils a reactive site that can participate in a variety of coupling reactions.

Workflow: Deprotection and Subsequent Coupling

The following workflow illustrates the strategic unmasking and utilization of the terminal carbon.

Sources

- 1. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638) [hmdb.ca]

- 2. researchgate.net [researchgate.net]

- 3. organic-chemistry.org [organic-chemistry.org]

- 4. Recent advances in Sonogashira reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Subscribe to Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy - 1386-1425 | Elsevier Shop | Elsevier Shop [shop.elsevier.com]

- 6. chem.libretexts.org [chem.libretexts.org]

Introduction: The Strategic Importance of a Bifunctional Reagent

An In-depth Technical Guide to 4-(Trimethylsilyl)benzaldehyde: Properties, Reactivity, and Applications

This compound is a versatile bifunctional aromatic compound that serves as a valuable building block for researchers in organic synthesis and drug development. Its structure, featuring a reactive aldehyde group and a synthetically adaptable trimethylsilyl (TMS) moiety on a benzene ring, offers a platform for sequential and orthogonal chemical modifications. The aldehyde facilitates a wide range of classical transformations such as nucleophilic additions, condensations, and oxidations, while the TMS group acts as a stable, yet selectively cleavable, handle for introducing other functionalities through mechanisms like ipso-substitution.

This guide provides a comprehensive overview of the core chemical properties, reactivity, and practical applications of this compound. It is designed for scientists and researchers who require not only the fundamental data but also a deeper understanding of the causality behind its synthetic utility, enabling the strategic design of complex molecular architectures.

PART 1: Core Physicochemical and Spectroscopic Profile

The fundamental properties of this compound define its physical state, handling requirements, and analytical characterization. These properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 2199-32-8 | |

| Molecular Formula | C₁₀H₁₄OSi | [1] |

| Molecular Weight | 178.3 g/mol | |

| Appearance | Colorless Liquid | [2] |

| Boiling Point | 242.3 °C | |

| Density | 0.996 g/cm³ | |

| Flash Point | 100.3 °C | |

| SMILES | C(C)c1ccc(C=O)cc1 | [3] |

| InChI Key | BPCNVZGALJUWSO-UHFFFAOYSA-N | [3] |

Spectroscopic Signature Analysis

Spectroscopic analysis is critical for confirming the identity and purity of this compound. The expected spectral characteristics are derived from its constituent functional groups.

-

¹H NMR Spectroscopy: The proton NMR spectrum is highly diagnostic. It will feature a sharp, intense singlet around 0.2-0.3 ppm corresponding to the nine equivalent protons of the trimethylsilyl group. The aromatic region (7.5-8.0 ppm) will display a characteristic AA'BB' pattern for the 1,4-disubstituted benzene ring. A distinct singlet for the aldehydic proton will be observed far downfield, typically between 9.9 and 10.1 ppm.[4][5]

-

¹³C NMR Spectroscopy: The carbon NMR will show a signal for the TMS methyl carbons near 0 ppm. The aromatic carbons will appear in the 125-140 ppm range, with the carbon bearing the silicon atom (ipso-carbon) being distinct. The carbonyl carbon of the aldehyde will be significantly deshielded, appearing around 192 ppm.

-

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. A strong, sharp absorption band will be present around 1700-1705 cm⁻¹, characteristic of an aromatic aldehyde's C=O stretch.[4][5] Additionally, two weaker bands may be visible in the 2720-2820 cm⁻¹ region, corresponding to the C-H stretch of the aldehyde group, which is a hallmark of this functionality.[4][5] Strong bands related to the Si-C bond will also be present.

PART 2: Synthesis and Chemical Reactivity

The synthetic utility of this compound stems from the distinct and addressable reactivity of its two functional groups.

Synthesis of this compound

The preparation of functionalized benzaldehydes can be achieved through various modern synthetic methods. One effective approach involves a two-step, one-pot procedure starting from a suitable Weinreb amide precursor. This method utilizes a stable aluminum hemiaminal as an intermediate to protect the latent aldehyde, making it compatible with subsequent cross-coupling reactions involving strong organometallic reagents.[6] While specific literature for the direct synthesis of this compound is sparse, analogous procedures provide a reliable pathway.

Caption: Conceptual workflow for the synthesis of this compound.

Reactivity of the Aldehyde Group

The aldehyde functionality is a cornerstone of organic synthesis, and in this molecule, it behaves predictably, serving as a versatile electrophilic site.

Caption: Synthetic utility of the TMS group via ipso-substitution.

-

Ipso-Halogenation: The C-Si bond can be selectively cleaved and replaced by a halogen. For instance, reaction with iodine monochloride (ICl) or bromine can install an iodine or bromine atom at the para-position, yielding 4-iodobenzaldehyde or 4-bromobenzaldehyde. This is particularly valuable as it transforms the silyl-activated position into a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).

-

Protodesilylation: Under acidic conditions (e.g., trifluoroacetic acid), the TMS group can be cleaved to install a hydrogen atom, regenerating the parent benzaldehyde. This makes the TMS group an effective temporary blocking group to direct chemistry at other positions before its removal.

PART 3: Applications in Drug Discovery and Materials Science

The dual functionality of this compound makes it a strategic asset in fields that demand precise molecular construction.

Role in Drug Discovery

Benzaldehyde and its derivatives are fundamental building blocks in the synthesis of a vast range of pharmaceuticals, from anticonvulsants to antimalarials. [7]The value of this compound lies in its capacity for late-stage functionalization. A synthetic route can be designed around the reactivity of the aldehyde, with the TMS group carried through several steps. At a later stage, the TMS group can be converted to a halogen, providing a site for coupling complex fragments, or it can be used to introduce isotopic labels. This strategy is highly advantageous in medicinal chemistry for generating analogues and probing structure-activity relationships (SAR). Furthermore, some studies suggest that benzaldehyde derivatives can act as absorption promoters, enhancing the membrane permeability of low-bioavailability drugs, an interesting area for further research in drug delivery. [8]

Applications in Materials Science

Organosilicon compounds are integral to modern materials science. [9]The rigid aromatic core of this compound, combined with its reactive handles, makes it a precursor for creating well-defined organic materials. For example, after converting the aldehyde to a polymerizable group (like an alkene via a Wittig reaction), the resulting monomer can be used in polymerization. The TMS group can be retained for solubility or later modified within the polymer backbone. This approach is relevant for the synthesis of organic semiconductors, conjugated polymers, and other functional materials where precise control over structure and properties is paramount.

PART 4: Experimental Protocols

To illustrate the practical utility of this reagent, the following section details a representative synthetic transformation.

Protocol: Reductive Amination of this compound

This protocol describes the formation of a secondary amine, a common transformation in the synthesis of pharmaceutical intermediates.

Objective: To synthesize N-benzyl-1-(4-(trimethylsilyl)phenyl)methanamine.

Materials:

-

This compound (1 eq.)

-

Benzylamine (1.05 eq.)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)

-

Dichloromethane (DCM) as solvent

-

Acetic acid (catalytic amount)

Procedure:

-

To a round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound and dissolve it in anhydrous DCM.

-

Add benzylamine to the solution, followed by a catalytic amount of glacial acetic acid. The acid catalyzes the formation of the intermediate iminium ion, which is crucial for the reduction step.

-

Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Once imine formation is substantial, add sodium triacetoxyborohydride in portions. NaBH(OAc)₃ is a mild and selective reducing agent ideal for reductive aminations, as it does not readily reduce the starting aldehyde. An ice bath can be used to moderate any exotherm.

-

Allow the reaction to stir at room temperature overnight.

-

Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the pure secondary amine.

PART 5: Safety and Handling

Proper handling of this compound is essential for laboratory safety.

-

Hazard Identification: The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). * Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. [10]Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors. [11]* Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. [11]Recommended long-term storage is at 2°C - 8°C. * First Aid Measures:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. If irritation persists, seek medical attention. [10][11] * Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists. [10][11] * Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek medical attention. [11] * Ingestion: Clean mouth with water and drink plenty of water afterward. Do not induce vomiting. Seek medical attention. [10]

-

Conclusion

This compound is a powerful and versatile reagent whose value is derived from the orthogonal reactivity of its aldehyde and trimethylsilyl functional groups. The aldehyde provides a gateway to a rich variety of chemical transformations, while the TMS group serves as a robust handle for ipso-substitution, enabling late-stage functionalization and the construction of complex molecular frameworks. For researchers in drug discovery and materials science, a thorough understanding of its chemical properties and reactivity opens up strategic avenues for innovation, making it an indispensable tool in the modern synthetic chemist's arsenal.

References

- Biosynth. (n.d.). This compound | 2199-32-8 | CAA19932.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- PubChemLite. (n.d.). This compound (C10H14OSi).

- Fisher Scientific. (2024, March 8). SAFETY DATA SHEET - 4-[(Trimethylsilyl)ethynyl]benzaldehyde.

- Fisher Scientific. (2024, March 31). SAFETY DATA SHEET - 4-[(Trimethylsilyl)ethynyl]benzaldehyde.

- Thermo Fisher Scientific. (2025, September 19). SAFETY DATA SHEET - p-[(Trimethylsilyl)oxy]benzaldehyde.

- ACS Publications. (2019, May 14). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of Benzaldehyde in Pharmaceutical Synthesis. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.

- Frontiers. (2021, May 27). Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability.

- Organic Chemistry at CU Boulder. (n.d.). 4-METHYL BENZALDEHYDE EXAMPLE IN SPECTROSCOPY.

- Organic Chemistry at CU Boulder. (n.d.). Example 7.

- American Chemical Society. (2026, January 7). Iron-Catalyzed Synthesis of Unsymmetrical Disilanes. Journal of the American Chemical Society.

Sources

- 1. This compound | C10H14OSi | CID 637573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. assets.thermofisher.cn [assets.thermofisher.cn]

- 3. PubChemLite - this compound (C10H14OSi) [pubchemlite.lcsb.uni.lu]

- 4. ORGANIC SPECTROSCOPY INTERNATIONAL: 4-METHYL BENZALDEHYDE EXAMPLE IN SPECTROSCOPY [orgspectroscopyint.blogspot.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. nbinno.com [nbinno.com]

- 8. Frontiers | Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability [frontiersin.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. fishersci.fr [fishersci.fr]

- 11. fishersci.com [fishersci.com]

Introduction: The Strategic Importance of 4-(Trimethylsilyl)benzaldehyde

An In-depth Technical Guide to the Synthesis of 4-(Trimethylsilyl)benzaldehyde

This compound is a versatile bifunctional molecule that serves as a crucial building block in modern organic synthesis. Its structure, incorporating both a reactive aldehyde and a stable trimethylsilyl (TMS) aromatic substituent, makes it an invaluable intermediate for the construction of complex molecular architectures. For researchers in medicinal chemistry and materials science, this compound offers a strategic entry point for introducing a silyl group, which can act as a stable protecting group, a directing group for subsequent reactions, or a precursor to other functionalities through ipso-substitution.

This guide provides an in-depth exploration of the core synthetic protocols for preparing this compound. We will move beyond simple procedural lists to dissect the underlying chemical principles, the rationale behind experimental choices, and the practical considerations necessary for successful synthesis. Each protocol is presented as a self-validating system, grounded in established chemical literature and designed for reproducibility.

Synthetic Strategies: A Comparative Overview

The synthesis of this compound predominantly starts from the commercially available and relatively inexpensive 4-bromobenzaldehyde.[1][2][3] The primary challenge lies in selectively forming a carbon-silicon bond at the para position without interfering with the aldehyde functionality. The main strategies to achieve this transformation are through organometallic intermediates (Grignard or organolithium reagents) or via transition metal-catalyzed cross-coupling reactions.

Figure 1: High-level overview of synthetic pathways to this compound.

Method 1: The Grignard Reagent Pathway

The Grignard reaction is a classic and robust method for forming carbon-carbon and carbon-heteroatom bonds.[4] However, its application here requires careful consideration of the aldehyde group's reactivity.

Causality and Experimental Rationale

The core principle involves converting the aryl bromide into a nucleophilic arylmagnesium halide (a Grignard reagent), which then attacks an electrophilic silicon source, typically trimethylsilyl chloride (TMSCl).[5] A critical challenge is that Grignard reagents readily add to aldehydes.[6][7] Therefore, a direct reaction on 4-bromobenzaldehyde is not feasible as it would lead to self-condensation and side products.

The solution is a protection-deprotection strategy. The aldehyde must first be converted into a functional group that is inert to Grignard reagents, such as an acetal. This acetal acts as a temporary "mask," allowing the Grignard formation and subsequent silylation to proceed cleanly. The aldehyde is then regenerated in the final step by acidic hydrolysis.

Figure 2: Workflow for the Grignard-based synthesis of this compound.

Experimental Protocol: Grignard Synthesis

Part A: Protection of 4-Bromobenzaldehyde

-

To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add 4-bromobenzaldehyde (1.0 eq), ethylene glycol (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (0.02 eq) in toluene.

-

Heat the mixture to reflux. Water will be collected in the Dean-Stark trap, driving the reaction to completion.

-

Once the theoretical amount of water is collected, cool the reaction mixture to room temperature.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the protected acetal, which is often used without further purification.

Part B: Grignard Reaction and Silylation

-

Flame-dry a three-necked flask under a nitrogen atmosphere. Add magnesium turnings (1.2 eq) and a small crystal of iodine.

-

Add a small portion of a solution of the protected 4-bromobenzaldehyde from Part A (1.0 eq) in anhydrous tetrahydrofuran (THF) to initiate the reaction (indicated by heat and disappearance of the iodine color).

-

Add the remaining solution dropwise to maintain a gentle reflux. After the addition is complete, continue to reflux for 1-2 hours to ensure complete formation of the Grignard reagent.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add trimethylsilyl chloride (1.5 eq) dropwise via a syringe. A white precipitate of magnesium salts will form.

-

Allow the mixture to warm to room temperature and stir for an additional 2-4 hours.

Part C: Deprotection and Purification

-

Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

-

Extract the product with diethyl ether (3 x volumes). Combine the organic extracts and wash with brine.

-

To the organic solution, add a 1M aqueous HCl solution and stir vigorously at room temperature for 1-2 hours to hydrolyze the acetal. Monitor by TLC until the starting material is consumed.

-

Separate the layers, dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel or by vacuum distillation to afford pure this compound.

Method 2: The Organolithium Pathway

This method utilizes a lithium-halogen exchange reaction, which is often faster and occurs at lower temperatures than Grignard formation.[8] It shares the same requirement for aldehyde protection as the Grignard method.

Causality and Experimental Rationale

The C-Br bond of the protected 4-bromobenzaldehyde undergoes a rapid exchange with an alkyllithium reagent, typically n-butyllithium (n-BuLi), to form a highly nucleophilic aryllithium species. This is immediately quenched with TMSCl to form the C-Si bond.

The key experimental parameter is temperature. These reactions must be conducted at very low temperatures (typically -78 °C, a dry ice/acetone bath) to prevent side reactions, such as the aryllithium intermediate attacking the solvent (THF) or other electrophiles. The high reactivity of organolithium reagents makes them less tolerant of functional groups than Grignard reagents but highly efficient for the desired transformation under controlled conditions.

Experimental Protocol: Organolithium Synthesis

(Note: Part A, Aldehyde Protection, is identical to Method 1)

Part B: Lithiation and Silylation

-

In a flame-dried, nitrogen-purged flask, dissolve the protected 4-bromobenzaldehyde (1.0 eq) in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise via syringe. Stir the resulting solution at -78 °C for 1 hour.

-

Add trimethylsilyl chloride (1.5 eq) dropwise to the aryllithium solution at -78 °C.

-

After the addition, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

Part C: Workup and Deprotection

-

Quench the reaction at 0 °C by the slow addition of water.

-

Proceed with extraction, deprotection (using aqueous HCl), and purification as described in Method 1, Part C.

Method 3: Palladium-Catalyzed Cross-Coupling

Transition metal catalysis offers a more direct and often more functional-group-tolerant route, potentially circumventing the need for a protection-deprotection sequence.[9][10][11]

Causality and Experimental Rationale

Palladium-catalyzed reactions can directly couple an aryl halide with a silylating agent.[12][13] A common silyl source for these reactions is hexamethyldisilane (TMS-TMS). The reaction proceeds via a catalytic cycle involving a palladium(0) species.

-

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of 4-bromobenzaldehyde to form an arylpalladium(II) complex.

-

Transmetalation/Metathesis: The silylating agent coordinates to the palladium center, and a silyl group is transferred to the palladium, displacing the halide.

-

Reductive Elimination: The aryl and silyl groups on the palladium complex couple and are eliminated, forming the desired C-Si bond and regenerating the Pd(0) catalyst.

This approach is highly attractive because the reaction conditions are often mild enough to be compatible with the free aldehyde group, thus saving two synthetic steps (protection and deprotection). The choice of ligand for the palladium catalyst is critical for achieving high efficiency and yield.[10][11]

Sources

- 1. 4-Bromobenzaldehyde | C7H5BrO | CID 70741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. 4-Bromobenzaldehyde - Wikipedia [en.wikipedia.org]

- 4. Grignard Reaction [organic-chemistry.org]

- 5. gelest.com [gelest.com]

- 6. researchgate.net [researchgate.net]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. Palladium-catalyzed silylation reaction between benzylic halides and silylboronate - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Palladium-Catalyzed Silylation of Aryl Chlorides with Hexamethyldisilane [organic-chemistry.org]

- 12. Rhodium(I)-Catalyzed Silylation of Aryl Halides with Triethoxysilane: Practical Synthetic Route to Aryltriethoxysilanes [organic-chemistry.org]

- 13. Arylsilylation of aryl halides using the magnetically recyclable bimetallic Pd–Pt–Fe3O4 catalyst - Chemical Communications (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to 4-(Trimethylsilyl)benzaldehyde

This guide provides a comprehensive technical overview of 4-(trimethylsilyl)benzaldehyde (4-TMS-benzaldehyde), a versatile bifunctional reagent crucial to modern organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into its synthesis, structural characterization, reactivity, and key applications, grounding all claims in established scientific literature.

Introduction and Core Properties

This compound is an organosilicon compound featuring a benzaldehyde core substituted at the para-position with a trimethylsilyl (TMS) group.[1][2] This unique structure, combining a reactive aldehyde carbonyl with a sterically and electronically influential silyl group, makes it a valuable building block in medicinal chemistry and materials science.[3] The TMS group not only modifies the reactivity of the aromatic ring and the aldehyde but also serves as a synthetic handle for further transformations, such as ipso-substitution.[4]

Structural Formula: C₁₀H₁₄OSi

A summary of its key physical and chemical properties is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 2199-32-8 | |

| Molecular Weight | 178.3 g/mol | |

| Chemical Formula | C₁₀H₁₄OSi | |

| Boiling Point | 242.3 °C | |

| Density | 0.996 g/cm³ | |

| Flash Point | 100.3 °C | |

| Appearance | Colorless Liquid | [5] |

| SMILES | C(C)C1=CC=C(C=C1)C=O | [2] |

Synthesis and Purification

The preparation of arylsilanes, including 4-TMS-benzaldehyde, has been a subject of interest for over a century due to their synthetic utility.[4] A prevalent and reliable method involves the reaction of a Grignard reagent with a suitable chlorosilane.[4][6]

Recommended Synthetic Protocol: Grignard Reaction

This protocol outlines the synthesis starting from 4-bromobenzaldehyde. The core principle is the formation of an aryl magnesium bromide (Grignard reagent), which then acts as a nucleophile, attacking the electrophilic silicon atom of chlorotrimethylsilane.[7][8]

Causality: This method is chosen for its high efficiency and adaptability. It is critical to conduct the reaction under strictly anhydrous conditions, as Grignard reagents are potent bases that react readily with protic sources like water, which would quench the reagent and halt the desired reaction.[7] An inert atmosphere (e.g., argon or nitrogen) is essential to prevent oxidation of the Grignard reagent.

Experimental Protocol:

-

Apparatus Setup: A three-neck round-bottom flask is flame-dried under vacuum and allowed to cool under a positive pressure of argon. The flask is equipped with a magnetic stirrer, a reflux condenser, and a pressure-equalizing dropping funnel.

-

Grignard Reagent Formation: Magnesium turnings (1.2 equivalents) are placed in the flask with a crystal of iodine (to initiate the reaction) and suspended in anhydrous tetrahydrofuran (THF). A solution of 4-bromobenzaldehyde (1.0 equivalent) in anhydrous THF is added dropwise from the dropping funnel. The reaction is initiated with gentle heating and then maintained at a gentle reflux until the magnesium is consumed.

-

Silylation: The resulting Grignard solution is cooled to 0 °C in an ice bath. Chlorotrimethylsilane (1.1 equivalents) dissolved in anhydrous THF is added dropwise. The choice of "normal addition" (silane to Grignard) is made to ensure complete substitution.[6]

-

Workup: After stirring overnight at room temperature, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

Purification: The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound as a colorless liquid.

Synthesis Workflow Diagram

The following diagram illustrates the key stages of the synthesis and purification process.

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization: A Self-Validating System

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic techniques provides a robust, self-validating system for characterization. The expected data are summarized below.

Table 2: Key Spectroscopic Data for this compound

| Technique | Feature | Expected Chemical Shift / Frequency | Interpretation |

| ¹H NMR | Aldehyde Proton (-CHO) | ~9.9 ppm (singlet) | Highly deshielded proton due to the electron-withdrawing carbonyl group.[9][10][11] |

| Aromatic Protons | ~7.7-7.9 ppm (multiplet) | Protons on the phenyl ring, split into a characteristic pattern for a 1,4-disubstituted ring.[11] | |

| Trimethylsilyl Protons (-Si(CH₃)₃) | ~0.3 ppm (singlet) | Highly shielded protons adjacent to silicon, integrating to 9H. | |

| ¹³C NMR | Carbonyl Carbon (C=O) | ~192 ppm | Characteristic downfield shift for an aldehyde carbonyl carbon. |

| Aromatic Carbons | ~128-145 ppm | Signals corresponding to the six carbons of the benzene ring. | |

| Trimethylsilyl Carbons (-Si(CH₃)₃) | ~ -1.0 ppm | Characteristic upfield shift for the methyl carbons attached to silicon. | |

| IR Spectroscopy | C=O Stretch (Aldehyde) | ~1703 cm⁻¹ | Strong, sharp absorption typical for an aromatic aldehyde carbonyl.[9][11] |

| C-H Stretch (Aldehyde) | ~2830 & 2730 cm⁻¹ | Two distinct bands characteristic of the aldehyde C-H bond.[9][11] | |

| Si-C Stretch | ~1250 & 840 cm⁻¹ | Absorptions corresponding to the stretching and bending of the Si-C bonds. | |

| Mass Spec. | Molecular Ion (M⁺) | m/z = 178 | Corresponds to the molecular weight of the compound. |

| M-15 Peak | m/z = 163 | Represents the loss of a methyl group (-CH₃) from the TMS moiety, a common fragmentation pattern. |

Chemical Reactivity and Synthetic Applications

The utility of 4-TMS-benzaldehyde stems from the distinct reactivity of its two functional moieties: the aldehyde and the aryl-TMS group.

Reactions of the Aldehyde Group

The aldehyde functionality undergoes all typical reactions, including oxidation, reduction, and nucleophilic addition.[12] A particularly important transformation is the Wittig reaction for alkene synthesis.[13][14][15]

Application Example: Wittig Reaction

The Wittig reaction provides a reliable method for forming carbon-carbon double bonds with precise regiochemical control.[14] It involves the reaction of the aldehyde with a phosphorus ylide (Wittig reagent).[15]

Protocol: Synthesis of 4-(Trimethylsilyl)stilbene

-

Ylide Preparation: In a flame-dried, argon-flushed flask, benzyltriphenylphosphonium chloride (1.0 equivalent) is suspended in anhydrous THF. The suspension is cooled to 0 °C, and a strong base such as n-butyllithium (n-BuLi) (1.0 equivalent) is added dropwise to generate the deep red phosphorus ylide in situ.[16][17]

-

Wittig Reaction: A solution of this compound (1.0 equivalent) in anhydrous THF is added slowly to the ylide solution at 0 °C.

-

Completion and Workup: The reaction is allowed to warm to room temperature and stirred until the starting aldehyde is consumed (monitored by TLC). The reaction is quenched with water, and the product is extracted with ethyl acetate. The organic layers are combined, dried, and concentrated.

-

Purification: The crude product is purified by column chromatography on silica gel to afford the target alkene. The formation of the highly stable triphenylphosphine oxide byproduct is the thermodynamic driving force for the reaction.[13]

Caption: Simplified mechanism of the Wittig reaction.

Reactions of the Aryl-Silicon Bond: Ipso-Substitution

A key feature of aryltrimethylsilanes is their susceptibility to electrophilic ipso-substitution.[4] In this reaction, an incoming electrophile replaces the trimethylsilyl group at the carbon to which it is attached.[18][19] This makes the TMS group a versatile placeholder or directing group that can be cleanly replaced with other functionalities.

Causality: The C-Si bond is polarized and susceptible to cleavage by strong electrophiles. This reaction allows for the regioselective introduction of groups like halogens (e.g., iodine) onto the aromatic ring, which can be difficult to achieve through direct electrophilic aromatic substitution.[20]

Application Example: Iododesilylation

This protocol demonstrates the replacement of the TMS group with an iodine atom.

-

Reaction Setup: this compound (1.0 equivalent) is dissolved in a suitable solvent such as dichloromethane or acetonitrile in a round-bottom flask.

-

Electrophile Addition: Iodine monochloride (ICl) (1.1 equivalents), a potent source of the electrophile "I⁺", is added to the solution at 0 °C.

-

Reaction and Monitoring: The mixture is stirred at room temperature and monitored by TLC or GC-MS for the disappearance of the starting material.

-

Workup: Upon completion, the reaction is quenched with an aqueous solution of sodium thiosulfate to remove excess iodine. The product, 4-iodobenzaldehyde, is then isolated by extraction, drying, and solvent evaporation.

Caption: General mechanism for electrophilic ipso-substitution.

Handling, Storage, and Safety

As a laboratory chemical, this compound requires careful handling to ensure safety.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles conforming to EN166, chemical-resistant gloves, and a lab coat.[21][22]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[23] Avoid contact with skin, eyes, and clothing.[5] Wash hands thoroughly after handling.[23]

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed to prevent moisture ingress, which could slowly hydrolyze the silyl group. Recommended storage is at 2°C - 8°C.

-

First Aid:

Conclusion

This compound is a powerful and versatile reagent in the synthetic chemist's toolkit. Its bifunctional nature allows for sequential and orthogonal transformations, enabling the construction of complex molecular architectures. A thorough understanding of its synthesis, characterization, and reactivity, as detailed in this guide, is essential for its effective application in research and development.

References

-

SAFETY DATA SHEET - 4-[(Trimethylsilyl)ethynyl]benzaldehyde. (2024, March 31). Fisher Scientific. Retrieved January 7, 2026, from [Link]

-

This compound | C10H14OSi. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

-

Benzaldehyde,4-[2-(trimethylsilyl)ethynyl]- MSDS CasNo.77123-57-0. (n.d.). LookChem. Retrieved January 7, 2026, from [Link]

-

Grignard reaction. (n.d.). Wikipedia. Retrieved January 7, 2026, from [Link]

-

Keay, B. A. (n.d.). The chemistry of arylsilanes. Retrieved January 7, 2026, from [Link]

-

Grignard Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 7, 2026, from [Link]

-

Grignard Chemistry. (n.d.). Vapourtec. Retrieved January 7, 2026, from [Link]

-

Wilson, S. R., & Jacob, L. A. (1982). Iodination of aryltrimethylsilanes. A mild approach to (iodophenyl)alanine. The Journal of Organic Chemistry, 47(23), 4683–4685. Retrieved January 7, 2026, from [Link]

-

Wittig Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 7, 2026, from [Link]

-

LECTURE 3 (e) Ipso-Substitution. (n.d.). Retrieved January 7, 2026, from [Link]

-

Wittig Reaction - Common Conditions. (n.d.). Retrieved January 7, 2026, from [Link]

-

GRIGNARD REAGENTS AND SILANES. (n.d.). Gelest, Inc. Retrieved January 7, 2026, from [Link]

-

The Wittig Reaction. (2023, January 22). Chemistry LibreTexts. Retrieved January 7, 2026, from [Link]

-

The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. (2018, February 6). Master Organic Chemistry. Retrieved January 7, 2026, from [Link]

-

Experiment 8: Wittig Reaction. (n.d.). Web Pages. Retrieved January 7, 2026, from [Link]

-

Grignard Reagents For Addition To Aldehydes and Ketones. (2011, October 14). Master Organic Chemistry. Retrieved January 7, 2026, from [Link]

-

UV-Visible, IR, and 1 NMR spectral data of compounds. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

-

Organic Syntheses Procedure. (n.d.). Retrieved January 7, 2026, from [Link]

-

Ipso substitution reaction, Electrophilic aromatic substitution reaction, Ipso position, examples. (2021, May 21). YouTube. Retrieved January 7, 2026, from [Link]

-

Electrophilic aromatic substitution. (n.d.). Wikipedia. Retrieved January 7, 2026, from [Link]

-

This compound (C10H14OSi). (n.d.). PubChemLite. Retrieved January 7, 2026, from [Link]

-

Spectroscopy Data for Undergraduate Teaching. (2023, September 11). Journal of Chemical Education. Retrieved January 7, 2026, from [Link]

-

Example 7. (n.d.). Organic Chemistry at CU Boulder. Retrieved January 7, 2026, from [Link]

-

proton 1H NMR spectrum of benzaldehyde C6H5CHO. (n.d.). Doc Brown's Chemistry. Retrieved January 7, 2026, from [Link]

-

4-METHYL BENZALDEHYDE EXAMPLE IN SPECTROSCOPY. (2014, July 23). Retrieved January 7, 2026, from [Link]

-

Advances in the Application of Trimethylsilyl Cyanide for Organic Synthesis. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

-

Iron-Catalyzed Synthesis of Unsymmetrical Disilanes. (2026, January 7). Journal of the American Chemical Society. Retrieved January 7, 2026, from [Link]

-

Benzaldehyde derivative synthesis by formylation. (n.d.). Organic Chemistry Portal. Retrieved January 7, 2026, from [Link]

Sources

- 1. This compound | C10H14OSi | CID 637573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C10H14OSi) [pubchemlite.lcsb.uni.lu]

- 3. Buy 4-Trimethylsilyl ethynyl benzaldehyde [smolecule.com]

- 4. ucalgary.scholaris.ca [ucalgary.scholaris.ca]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. gelest.com [gelest.com]

- 7. Grignard reaction - Wikipedia [en.wikipedia.org]

- 8. Grignard Reaction [organic-chemistry.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. ORGANIC SPECTROSCOPY INTERNATIONAL: 4-METHYL BENZALDEHYDE EXAMPLE IN SPECTROSCOPY [orgspectroscopyint.blogspot.com]

- 12. benchchem.com [benchchem.com]

- 13. Wittig Reaction [organic-chemistry.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. Wittig Reaction - Common Conditions [commonorganicchemistry.com]

- 17. d.web.umkc.edu [d.web.umkc.edu]

- 18. youtube.com [youtube.com]

- 19. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. fishersci.fr [fishersci.fr]

- 22. echemi.com [echemi.com]

- 23. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physical Properties of 4-(Trimethylsilyl)benzaldehyde

Abstract

This technical guide provides a comprehensive overview of the core physical properties of 4-(Trimethylsilyl)benzaldehyde (CAS No. 2199-32-8). Intended for researchers, scientists, and professionals in drug development and materials science, this document delves into the experimental determination and theoretical understanding of this versatile organosilicon compound. Key parameters including molecular weight, boiling point, density, and solubility are presented alongside detailed analyses of its spectral characteristics, namely ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each section integrates field-proven insights with established scientific principles, offering not just data, but a causal understanding of the experimental choices and the interpretation of results. This guide is structured to serve as a practical reference for laboratory work and a foundational resource for synthetic applications.

Introduction: The Significance of this compound

This compound is an aromatic aldehyde functionalized with a trimethylsilyl (TMS) group at the para position. This unique structural combination imparts a valuable set of chemical reactivities and physical properties, making it a significant building block in modern organic synthesis. The aldehyde group serves as a versatile handle for a wide array of chemical transformations, including nucleophilic additions, oxidations, reductions, and condensations. Simultaneously, the trimethylsilyl group, a cornerstone of organosilicon chemistry, influences the electronic properties of the aromatic ring and can act as a directing group or a stable, sterically bulky substituent.

In the realm of drug discovery, the strategic incorporation of silicon into bioactive molecules can modulate their metabolic stability, lipophilicity, and binding interactions. This compound, therefore, represents a key starting material for the synthesis of novel pharmaceutical candidates. Furthermore, its application extends to materials science, where it can be used in the preparation of polymers and other functional materials with tailored electronic and physical characteristics. A thorough understanding of its physical properties is paramount for its effective utilization in these advanced applications, from predicting its behavior in reaction mixtures to designing purification protocols.

Core Physical Properties: A Quantitative Overview

The fundamental physical characteristics of this compound are summarized in the table below. These values are crucial for handling, reaction setup, and purification of the compound.

| Property | Value | Source(s) |

| Chemical Formula | C₁₀H₁₄OSi | |

| Molecular Weight | 178.3 g/mol | |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 242.3 °C | |

| Density | 0.996 g/cm³ | |

| Flash Point | 100.3 °C | |

| CAS Number | 2199-32-8 |

Experimental Determination of Physical Properties

A cornerstone of scientific integrity is the ability to independently verify physical constants. This section provides detailed, self-validating protocols for the determination of the key physical properties of this compound.

Boiling Point Determination via the Capillary Method

The boiling point is a critical indicator of a liquid's volatility and purity. The capillary method is a microscale technique suitable for determining the boiling point of small quantities of a substance.

Causality Behind Experimental Choices: This method relies on the principle that the boiling point is the temperature at which the vapor pressure of the liquid equals the external pressure. By trapping a small amount of air in an inverted capillary tube, we create a system where the expansion of this air, and subsequently the vapor of the liquid, can be visually monitored. The point at which the liquid re-enters the capillary upon cooling corresponds to the precise temperature where the external and internal pressures are balanced.

Experimental Protocol:

-

Sample Preparation: A small amount (approximately 0.5 mL) of this compound is placed in a small test tube or a fusion tube.

-

Capillary Insertion: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

-

Apparatus Assembly: The test tube is securely attached to a thermometer. The assembly is then immersed in a heating bath (e.g., a Thiele tube filled with mineral oil) to ensure uniform heat distribution.

-

Heating: The heating bath is gently heated. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Observation: The heating is continued until a continuous and rapid stream of bubbles is observed. At this point, the heat source is removed.

-

Boiling Point Reading: The liquid is allowed to cool slowly. The boiling point is the temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube.

Caption: Workflow for Boiling Point Determination.

Density Measurement

Density is a fundamental property that relates the mass of a substance to the volume it occupies.

Causality Behind Experimental Choices: The most straightforward method for determining the density of a liquid is by accurately measuring the mass of a known volume. The use of a graduated cylinder provides a direct reading of the volume, while an analytical balance ensures a precise mass measurement.

Experimental Protocol:

-

Mass of Empty Cylinder: An empty, dry 10 mL graduated cylinder is weighed on an analytical balance.

-

Volume Measurement: A known volume (e.g., 5 mL) of this compound is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.

-

Mass of Cylinder and Liquid: The graduated cylinder containing the liquid is reweighed.

-

Calculation: The mass of the liquid is determined by subtracting the mass of the empty cylinder from the mass of the cylinder with the liquid. The density is then calculated by dividing the mass of the liquid by its volume.

Sources

Compound Identification and Physicochemical Properties

An In-depth Technical Guide to the Safe Handling of 4-(Trimethylsilyl)benzaldehyde

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for this compound (CAS No. 2199-32-8). Designed for researchers, chemists, and drug development professionals, this document moves beyond mere compliance, offering a framework for integrating this versatile organosilicon reagent into your workflows with the highest degree of safety and scientific integrity. The causality behind each recommendation is explained to foster a proactive safety culture within the laboratory.

This compound is an organosilicon compound featuring a trimethylsilyl group at the para position of a benzaldehyde molecule.[1] This structure makes it a valuable intermediate in organic synthesis. Understanding its physical and chemical properties is the foundation of its safe handling.

| Property | Value | Source |

| CAS Number | 2199-32-8 | |

| Molecular Formula | C₁₀H₁₄OSi | [1] |

| Molecular Weight | 178.3 g/mol | [2] |

| Appearance | Varies; may be a liquid or low-melting solid | |

| Boiling Point | 242.3 °C | |

| Density | 0.996 g/cm³ | |

| Flash Point | 100.3 °C |

Note: Some properties are reported for structurally similar compounds like 4-[(Trimethylsilyl)ethynyl]benzaldehyde and should be considered indicative.

Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards is non-negotiable. The primary risks associated with silylated benzaldehydes involve irritation to the skin, eyes, and respiratory system. While some safety data sheets (SDS) for the exact compound may lack extensive data, information from structurally related chemicals provides a strong basis for a conservative risk assessment.[3][4]

| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statements |

| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation. |

| Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation. |

| Respiratory Irritation | GHS07 | Warning | H335: May cause respiratory irritation. |

Source: Consolidated from Safety Data Sheets for 4-[(Trimethylsilyl)ethynyl]benzaldehyde, a closely related compound.[3][4]

Causality of Hazards:

-

Aldehyde Group: The aldehyde functional group is inherently reactive and can act as an irritant upon contact with mucosal tissues.

-

Organosilicon Moiety: While the trimethylsilyl group itself is relatively stable, organosilicon compounds can have unique reactivity profiles. Hazardous decomposition products under fire conditions can include carbon oxides and silicon dioxide.[3][5]

Hazard Communication Workflow

A self-validating safety protocol begins before the container is even opened. The following workflow ensures that all personnel are aware of the risks and control measures.

Caption: Workflow for Hazard Identification and Control.

Exposure Controls and Personal Protective Equipment (PPE)

Controlling exposure is achieved through a hierarchy of controls: engineering controls, administrative controls, and finally, Personal Protective Equipment (PPE). Relying solely on PPE is insufficient; it is the last line of defense.

Engineering Controls:

-

Ventilation: Always handle this compound in a properly functioning chemical fume hood.[5][6] This is critical to prevent inhalation of vapors, which may cause respiratory irritation.[4][7]

Personal Protective Equipment (PPE): The selection of PPE must be deliberate and based on a risk assessment of the specific procedure being performed.

| Protection Type | Specification | Rationale |

| Eye/Face Protection | Chemical splash goggles conforming to EN 166 or NIOSH standards. A face shield should be worn over goggles if there is a significant splash risk.[8][9][10] | Protects against direct splashes that can cause serious eye irritation.[3][4] |

| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene). Glove material should be selected based on breakthrough time. Discard and replace if contaminated.[6][9][11] | Prevents skin contact, which can cause irritation.[3][4] |

| Skin/Body Protection | A flame-resistant laboratory coat, long-sleeved clothing, and closed-toe shoes are mandatory.[3] | Protects skin from accidental spills and splashes. |

| Respiratory Protection | Not typically required when used in a fume hood. If aerosols may be generated or engineering controls are insufficient, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.[6][8] | Prevents inhalation of irritant vapors.[4] |

Safe Handling and Storage Protocols

Adherence to strict protocols minimizes the risk of exposure and chemical incidents.

Protocol: Standard Laboratory Handling

-

Pre-Handling Check:

-

Confirm the chemical fume hood is operational (check airflow monitor).

-

Ensure an appropriate spill kit, eyewash station, and safety shower are accessible.[4]

-

Don all required PPE as specified in the section above.

-

-

Handling the Compound:

-

Post-Handling:

-

Decontaminate any surfaces that may have come into contact with the chemical.

-

Wash hands thoroughly with soap and water after removing gloves.[4]

-

Storage Requirements: Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous situations.

-

Temperature: Store in a cool, dry, and well-ventilated area.[6] Specific recommendations often include refrigeration at 2°C - 8°C.

-

Container: Keep the container tightly sealed to prevent oxidation or reaction with moisture.[5]

-

Incompatibilities: Store away from strong oxidizing agents and sources of heat or ignition.[4][6][13]

Accidental Release and First Aid Measures

Preparedness is key to managing accidents effectively.

Protocol: Small-Scale Spill Cleanup This protocol applies to spills of <100 mL within a chemical fume hood.

-

Alert & Assess: Alert nearby personnel. Do not attempt to clean a spill if you are unsure how or if it is too large.

-

Contain: Use an inert absorbent material (e.g., vermiculite, dry sand) to contain the spill.[13][14] Do not use combustible materials like paper towels initially.

-

Absorb & Collect: Once contained, absorb the liquid. Using non-sparking tools, carefully sweep up the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[3][5]

-

Decontaminate: Wipe the spill area with an appropriate solvent (e.g., isopropanol), followed by soap and water.

-

Dispose: Dispose of all contaminated materials (absorbent, gloves, wipes) as hazardous waste according to institutional and local regulations.[4]

Spill Response Decision Tree

This logical diagram guides the initial response to a chemical spill.

Caption: Decision tree for responding to a chemical spill.

First Aid Measures: Immediate and appropriate first aid can significantly reduce the severity of an injury.

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[4][8]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[3][4] If irritation persists, seek medical advice.[3]

-

Eye Contact: Rinse cautiously with water for several minutes, holding the eyelids open.[4] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and get immediate medical attention.

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Call a poison center or doctor for treatment advice.[7][8]

Disposal Considerations

Disposal of this compound and its contaminated materials must be handled with care to prevent environmental contamination.

-

Waste Classification: This material should be treated as hazardous chemical waste.

-

Procedure: Do not dispose of it down the drain.[5][15] Collect waste in a designated, properly labeled, and sealed container. Arrange for disposal through a licensed professional waste disposal service, adhering to all local, state, and federal regulations.[4] The chemical recycling of organosilicon compounds is an emerging field but typically requires specialized industrial facilities.[16][17]

References

-

Precautions For Safe Use Of Organosilicon. Sylicglobal Textile Auxiliaries Supplier. [Link]

-

SAFETY DATA SHEET - 4-[(Trimethylsilyl)ethynyl]benzaldehyde. Fisher Scientific. [Link]

-

Benzaldehyde,4-[2-(trimethylsilyl)ethynyl]- MSDS. LookChem. [Link]

-

This compound. PubChem, NIH. [Link]

-

Safety Data Sheet: Benzaldehyde. Carl ROTH. [Link]

-

BENZALDEHYDE EXTRA PURE. Loba Chemie. [Link]

-

Safety Data Sheet: Benzaldehyde. Carl ROTH. [Link]

-

BENZALDEHYDE. Techno PharmChem. [Link]

-

Special Issue: Fate of Organosilicon Compounds in the Environment. MDPI. [Link]

-

Purification of Organosilicon Waste Silicon Powder with Hydrometallurgy. MDPI. [Link]

-

Chemical Recycling of High-Molecular-Weight Organosilicon Compounds in Supercritical Fluids. MDPI. [Link]

-

o-(Trimethylsilyl)benzaldehyde. PubChem, NIH. [Link]

-

Chemical Recycling of High-Molecular-Weight Organosilicon Compounds in Supercritical Fluids. ResearchGate. [Link]

- Recycling of materials containing organosilicon compounds.

-

Personal Protective Equipment for Chemical Handling. Real Safety. [Link]

-

A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority. [Link]

-

Examples of PPE for Various Dangerous Goods Classes. Storemasta Blog. [Link]

-

Understanding Solvents and PPE for Chemical Safety. MCR Safety. [Link]

Sources

- 1. This compound | C10H14OSi | CID 637573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.fr [fishersci.fr]

- 4. fishersci.com [fishersci.com]

- 5. Benzaldehyde,4-[2-(trimethylsilyl)ethynyl]- MSDS CasNo.77123-57-0 [lookchem.com]

- 6. Precautions For Safe Use Of Organosilicon - Sylicglobal Textile Auxiliares Supplier [sylicglobal.com]

- 7. lobachemie.com [lobachemie.com]

- 8. echemi.com [echemi.com]

- 9. hsa.ie [hsa.ie]

- 10. mcrsafety.com [mcrsafety.com]

- 11. realsafety.org [realsafety.org]

- 12. chemicalbook.com [chemicalbook.com]

- 13. carlroth.com [carlroth.com]

- 14. technopharmchem.com [technopharmchem.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to 4-(Trimethylsilyl)benzaldehyde: Commercial Availability, Synthesis, and Key Applications

Introduction: The Strategic Value of a Bifunctional Building Block

In the landscape of modern synthetic chemistry, success is often dictated by the strategic selection of starting materials. Reagents that offer multiple, orthogonally reactive functional groups are invaluable assets, enabling complex molecular architectures to be constructed with elegance and efficiency. 4-(Trimethylsilyl)benzaldehyde (CAS No. 2199-32-8) is a prime exemplar of such a reagent.[1][2] This compound, a colorless to pale yellow liquid, features a benzaldehyde core substituted at the para-position with a trimethylsilyl (TMS) group.[2] This unique arrangement provides two distinct points for chemical modification: the electrophilic aldehyde for nucleophilic additions and C-C bond formations, and the arylsilane moiety for a range of transformations including ipso-substitution and cross-coupling reactions.[2][3]

For researchers in drug development and materials science, this compound serves as a versatile precursor for synthesizing a diverse array of target molecules, from novel pharmaceuticals to functional organic materials.[2] This guide provides a comprehensive technical overview of its commercial availability, practical laboratory synthesis, key reactive properties, and safe handling protocols, designed to empower scientists to effectively integrate this powerful building block into their research programs.

Compound Identification and Physicochemical Properties

Accurate identification is the bedrock of reproducible science. The key identifiers and properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 2199-32-8 | [1][2] |

| Molecular Formula | C₁₀H₁₄OSi | [1][4] |

| Molecular Weight | 178.31 g/mol | |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 242.3 °C | [1] |

| Density | 0.996 g/cm³ | [1] |

| SMILES | C(C)C1=CC=C(C=C1)C=O | [1][5] |

| InChIKey | BPCNVZGALJUWSO-UHFFFAOYSA-N | [5] |

Commercial Availability and Procurement for Research

This compound is readily available from several specialized chemical suppliers, facilitating its use in both small-scale research and larger development projects. When procuring this reagent, it is critical to consider purity, as trace impurities can have a significant impact on sensitive downstream reactions, particularly those involving organometallic catalysts.

| Supplier | Example Product Code(s) | Purity | Available Quantities | Typical Storage |

| Biosynth | CAA19932 | Not specified | 1 g, 5 g, 10 g, 25 g | 2°C - 8°C[1] |

| Sigma-Aldrich (via Enamine) | ENA964477504 | 95% | Custom | 4°C |

| Apollo Scientific (via CymitQuimica) | 54-OR931092 | 98% | 1 g | Not specified |

Note: Availability, packaging, and pricing are subject to change. Researchers should always consult the supplier's current catalog and obtain a lot-specific Certificate of Analysis (CoA) to verify purity and specifications.

Laboratory Synthesis and Purification: A Practical Workflow

While commercially available, situations may arise where a laboratory-scale synthesis is required. A robust and logical approach leverages the principles of functional group protection to achieve a clean conversion. The primary challenge in synthesizing this compound from a precursor like 4-bromobenzaldehyde is the incompatibility of the reactive aldehyde with the highly nucleophilic organometallic intermediates required for silylation.

Causality in Synthesis Design: The aldehyde carbonyl is highly electrophilic and would be readily attacked by a Grignard or organolithium reagent. Therefore, it must be "masked" in a non-reactive form—an acetal—before forming the organometallic species. This protecting group can then be cleanly removed under acidic conditions in the final step to regenerate the aldehyde.

Caption: Synthetic workflow for this compound.

Step-by-Step Synthetic Protocol

-

Protection of 4-Bromobenzaldehyde:

-

To a solution of 4-bromobenzaldehyde in toluene, add ethylene glycol (1.1 equivalents) and a catalytic amount of p-toluenesulfonic acid.

-

Heat the mixture to reflux with a Dean-Stark apparatus to remove water azeotropically.

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Upon completion, cool the reaction, wash with saturated aqueous sodium bicarbonate, then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the acetal, which can often be used without further purification.

-

-

Silylation via Lithium-Halogen Exchange:

-

Trustworthiness: This step must be performed under a strictly inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents to prevent quenching of the highly basic organolithium intermediate.[6]

-

Dissolve the protected 4-bromobenzaldehyde acetal in anhydrous THF and cool the solution to -78 °C in a dry ice/acetone bath.

-

Add n-butyllithium (1.05 equivalents) dropwise via syringe, maintaining the internal temperature below -70 °C.

-

Stir the resulting solution for 30-60 minutes at -78 °C.

-

Add freshly distilled trimethylsilyl chloride (TMSCl, 1.2 equivalents) dropwise.

-

Allow the reaction to slowly warm to room temperature and stir for several hours or overnight.

-

Quench the reaction by carefully adding saturated aqueous ammonium chloride.

-

-

Workup and Deprotection:

-

Extract the aqueous mixture with diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Dissolve the crude protected product in a mixture of THF and 1M aqueous HCl.

-

Stir at room temperature, monitoring by TLC for the disappearance of the acetal.

-

Once the deprotection is complete, neutralize the mixture with saturated aqueous sodium bicarbonate and extract with an organic solvent.

-

-

Purification:

-

Dry the combined organic extracts and concentrate.

-

The final product, a liquid, is best purified by vacuum distillation or flash column chromatography on silica gel to yield pure this compound.[7]

-

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound stems from the distinct reactivity of its two functional groups, allowing for sequential and divergent synthesis strategies.

Caption: Divergent reactivity of this compound.

-

Reactions at the Aldehyde: The aldehyde group undergoes all of its canonical reactions. It is a reliable electrophile for the formation of C-N bonds via reductive amination, C=C bonds via Wittig or Horner-Wadsworth-Emmons reactions, and can be easily reduced to the corresponding benzyl alcohol or oxidized to 4-(trimethylsilyl)benzoic acid.[8]

-

Reactions at the Aryl-Silicon Bond: The C-Si bond provides a synthetic handle for transformations that are complementary to traditional aromatic chemistry. The TMS group can direct electrophiles to the ipso position, allowing for clean, regioselective halogenation (e.g., with ICl to install an iodine atom). Furthermore, aryl-silanes can participate in palladium-catalyzed cross-coupling reactions, such as the Hiyama coupling, to form new C-C bonds, serving as a stable and less toxic alternative to organoboron or organotin reagents.[3][9]

Safety, Handling, and Storage

As with any chemical reagent, proper handling is essential for laboratory safety. This compound is classified as an irritant.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

-

-

Personal Protective Equipment (PPE): Standard PPE, including a lab coat, nitrile gloves, and safety goggles, should be worn at all times. Work should be conducted in a well-ventilated chemical fume hood.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place, with recommended temperatures between 2°C and 8°C to ensure long-term stability.[1]

Conclusion

This compound is a commercially accessible and synthetically powerful bifunctional building block. Its orthogonal aldehyde and aryl-silane functionalities provide a robust platform for the divergent synthesis of complex molecules relevant to pharmaceutical discovery and materials science. By understanding its commercial landscape, applying logical and validated synthetic procedures, and adhering to strict safety protocols, researchers can effectively harness the full potential of this versatile reagent.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C10H14OSi). Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure for related transformations. Retrieved from [Link]

- Google Patents. (n.d.). US4379026A - Process for the purification of benzaldehyde.

-

Tour, J. M., et al. (n.d.). Some Aspects of the Chemistry of Alkynylsilanes. National Center for Biotechnology Information. Retrieved from [Link]

-

All Things Chemistry. (2022, March 25). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). YouTube. Retrieved from [Link]

Sources

- 1. This compound | 2199-32-8 | CAA19932 [biosynth.com]

- 2. CAS 2199-32-8: Benzaldehyde,4-(trimethylsilyl)- [cymitquimica.com]

- 3. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C10H14OSi | CID 637573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - this compound (C10H14OSi) [pubchemlite.lcsb.uni.lu]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. US4379026A - Process for the purification of benzaldehyde - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. youtube.com [youtube.com]